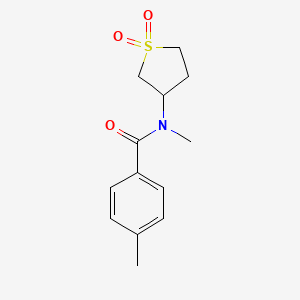

![molecular formula C26H28N4O2S B4058232 N-(3-{[2-(1H-benzimidazol-2-ylthio)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4058232.png)

N-(3-{[2-(1H-benzimidazol-2-ylthio)acetyl]amino}phenyl)-1-adamantanecarboxamide

Vue d'ensemble

Description

The compound contains a benzimidazole moiety, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazole derivatives are known to exhibit a wide range of biological activities and are used in the treatment of various diseases .

Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The presence of the benzimidazole ring significantly contributes to the biological activity of the compound .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including coupling reactions with carboxylic acids .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of different substituents on the benzimidazole ring can significantly influence these properties .Applications De Recherche Scientifique

Synthesis and Derivative Development

- A study outlined the synthesis of novel benzimidazole-carboxamide derivatives with an adamantane moiety, showcasing their potential in creating diverse chemical structures. This process involved condensation/cyclization reactions and further modifications to produce carboxamide and carbohydrazide derivatives, hinting at the versatility of adamantane-containing compounds in chemical synthesis (Soselia et al., 2020).

Material Science Applications

- Research on new polyamides and polyimides incorporating adamantane groups revealed their amorphous nature, high glass transition temperatures, and thermal stability. These materials demonstrate potential applications in advanced materials engineering, particularly for their low dielectric constants and high thermal stability, useful in electronic and aerospace industries (Liaw & Liaw, 1999).

Antimicrobial and Anticancer Potential

- Another study synthesized adamantane-isothiourea hybrid derivatives and assessed their in vitro antimicrobial activity against pathogenic bacteria and Candida albicans, as well as in vivo hypoglycemic activities. This research underscores the therapeutic potential of adamantane-based compounds in treating infectious diseases and managing diabetes (Al-Wahaibi et al., 2017).

Chemical Properties and Stability

- A study on the formation of benzimidazoles under high pressure presented a method for synthesizing benzimidazoles with bulky substituents, including adamantyl groups. This highlights the chemical properties and the potential of such compounds in creating novel structures under specific conditions (Holan et al., 1977).

Insights from Crystallographic and QTAIM Analysis

- Research on adamantane-1,3,4-thiadiazole hybrids provided quantitative assessments of noncovalent interactions, emphasizing the structural stability and interactions critical in drug design and material science. This study also used crystallographic and QTAIM analysis to explore the nature of these interactions (El-Emam et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[3-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]phenyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c31-23(15-33-25-29-21-6-1-2-7-22(21)30-25)27-19-4-3-5-20(11-19)28-24(32)26-12-16-8-17(13-26)10-18(9-16)14-26/h1-7,11,16-18H,8-10,12-15H2,(H,27,31)(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPKROJAYMLHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)CSC5=NC6=CC=CC=C6N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

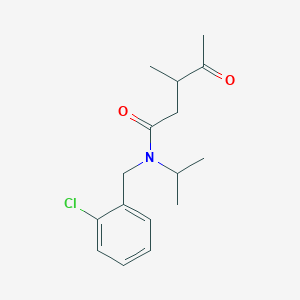

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4058149.png)

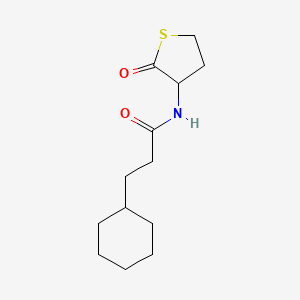

![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide](/img/structure/B4058150.png)

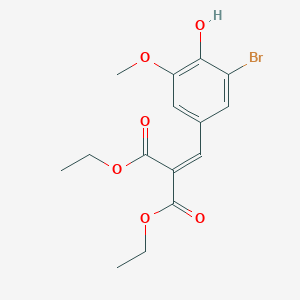

![3-ethyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4058158.png)

![N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4058174.png)

![ethyl 7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4058175.png)

![1-(methylsulfonyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4058179.png)

![5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4058190.png)

![2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B4058201.png)

![N-(3-methoxypropyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4058212.png)

![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate](/img/structure/B4058224.png)